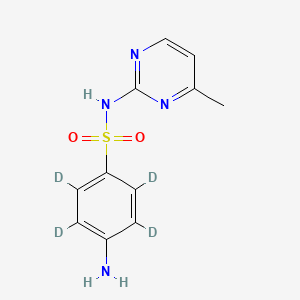

Sulfamerazine-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

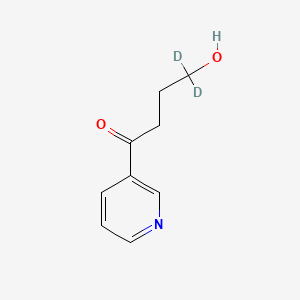

Sulfamerazine-d4 is a deuterium-labeled version of Sulfamerazine . Sulfamerazine is a sulfonamide antibacterial that inhibits bacterial synthesis of dihydrofolic acid .

Synthesis Analysis

Sulfamerazine-d4 inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase . This is a key step in the synthesis of Sulfamerazine-d4 .Molecular Structure Analysis

The molecular formula of Sulfamerazine-d4 is C11 2H4 H8 N4 O2 S and its molecular weight is 268.33 g/mol . It is a member of pyrimidines, a sulfonamide, and a sulfonamide antibiotic .Chemical Reactions Analysis

The method relied on the diazotization of sulfamerazine (SMEZ) via reaction with HNO2 obtained from the reaction of hydrochloric acid with sodium nitrite . The un-reacted nitrous acid is destroyed .Physical And Chemical Properties Analysis

Sulfamerazine-d4 has a molecular weight of 268.33 g/mol . Its exact mass is 268.09320380 g/mol and its monoisotopic mass is 268.09320380 g/mol . It has a complexity of 360 .Aplicaciones Científicas De Investigación

Biopolymeric Films

Sulfamerazine-d4 (SMR) has been used to dope sodium alginate (SA) biopolymeric films . The study was intended to describe and understand the mechanical, structural, morphological, and antimicrobial properties of these films. The tensile strength (TS), elongation at break (E%), intermolecular interactions, crystallinity, structural integrity, and surface properties were investigated for SMR concentrations of 0.6, 1.2, and 1.8 mg/mL in the film-forming solution .

Interaction with Cyclodextrins

Another study employed the Taylor dispersion technique for diffusion measurements to investigate the interaction between sulfamerazine (NaSMR) and macromolecular cyclodextrins (β-CD and HP-β-CD) . The results reveal that the presence of β-CD influences the diffusion of the solution component, NaSMR, indicating a counterflow of this drug due to solute interaction .

Toxicity Tests

Toxicity tests were conducted, including pollen germination (Actinidia deliciosa) and growth curve assays in BY-2 cells . The pollen germination tests demonstrate a reduction in sulfamerazine toxicity, suggesting potential applications for this antimicrobial agent with diminished adverse effects .

Drug Delivery Systems

The interaction of sulfamerazine with cyclodextrins has implications for pharmaceutical and biological systems . Cyclodextrins, namely beta-cyclodextrin (β-CD) and hydroxypropyl beta-cyclodextrin (HP-β-CD), have been used for drug delivery systems . The formation of supramolecular complexes with the drugs increases both their water solubility and their permeability and, thus, their bioavailability, reducing their toxicity .

Mecanismo De Acción

Target of Action

Sulfamerazine-d4, also known as Sulfamerazine D4, is a deuterium-labeled version of Sulfamerazine . The primary target of Sulfamerazine-d4 is the bacterial enzyme dihydropteroate synthetase (dihydrofolate synthetase) . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfamerazine-d4 inhibits the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . By doing so, it prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth . It’s important to note that Sulfamerazine-d4 is bacteriostatic in nature, meaning it inhibits the growth of bacteria rather than killing them directly .

Biochemical Pathways

The action of Sulfamerazine-d4 affects the folic acid synthesis pathway in bacteria . By inhibiting the production of dihydrofolic acid, it disrupts the synthesis of nucleotides that are essential for DNA replication. This leads to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . .

Result of Action

The molecular effect of Sulfamerazine-d4’s action is the disruption of bacterial DNA synthesis due to the lack of necessary nucleotides, resulting from the inhibition of dihydrofolic acid synthesis . This leads to the cessation of bacterial growth and reproduction, helping to control bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sulfamerazine-d4. For instance, the presence of certain substances in the environment, such as organic matter, can affect the photodegradation of sulfonamides . Additionally, the pH of the environment can influence the ionization state of Sulfamerazine-d4, potentially affecting its absorption and distribution within the body.

Direcciones Futuras

Sulfamerazine-d4 is a reference standard used for analytical testing within the food and beverage sector . Its future directions may include further development and utilization in this field.

Relevant Papers Aday B, et al. have published a paper on the synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities . This paper could provide further insights into the properties and applications of Sulfamerazine-d4.

Propiedades

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPBRPIAZZHUNT-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamerazine-d4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)